Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate

Purity Specification Quality Assurance Reproducibility

Researchers requiring reproducible structure-activity relationship (SAR) data face critical failure when substituting nitrobenzamido positional isomers or carboxylate regioisomers due to altered electronic and steric profiles. This certified compound (min. 95% purity) solves that need. - Distinct 3-nitrobenzamido reduction behavior supports electrochemical probe development. - Single H-bond donor and logP 3.0 enable drug-like diversification via ester hydrolysis or nitro reduction. - Full batch documentation for HPLC/LC-MS/NMR method validation.

Molecular Formula C13H10N2O5S
Molecular Weight 306.29
CAS No. 352700-30-2
Cat. No. B2997243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-nitrobenzamido)thiophene-2-carboxylate
CAS352700-30-2
Molecular FormulaC13H10N2O5S
Molecular Weight306.29
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10N2O5S/c1-20-13(17)11-10(5-6-21-11)14-12(16)8-3-2-4-9(7-8)15(18)19/h2-7H,1H3,(H,14,16)
InChIKeyDVDRTHZMILILQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate: Identity & Procurement


Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate (CAS 352700-30-2) is a thiophene-2-carboxylate derivative bearing a 3-nitrobenzamido substituent at the 3‑position [1]. Its molecular formula is C₁₃H₁₀N₂O₅S, with a molecular weight of 306.30 g·mol⁻¹ [1]. Computed descriptors include XLogP3 = 3, one hydrogen‑bond donor, six hydrogen‑bond acceptors, and four rotatable bonds [1]. The compound is commercially available as a research chemical with a certified minimum purity specification of 95 % .

Certified purity with batch documentation supports reproducible SAR studies.
Balanced lipophilicity profile compatible with cell-based assay workflows.
Single-step synthetic accessibility from commercial building blocks reduces procurement lead time.

Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate: Why It Cannot Be Replaced


Close structural analogs of methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate—such as the 4‑nitrobenzamido positional isomer (CAS 183495‑96‑7), the 2‑nitrobenzamido ortho isomer, or the 3‑carboxylate regioisomer—exhibit markedly different electronic, steric, and hydrogen‑bonding profiles because the position and nature of the nitro group dictate the compound’s dipole moment, frontier molecular orbital energies, and metabolic reactivity [1]. These electronic perturbations translate into divergent antioxidant capacity, electrochemical behaviour, and molecular‑docking scores against targets such as human EGFR kinase, as demonstrated in related thiophene‑3‑carboxylate series [1]. Consequently, substituting the 3‑nitrobenzamido thiophene‑2‑carboxylate scaffold with an isomer or a different carboxylate regioisomer undermines the reproducibility of structure–activity relationships, making generic replacement scientifically untenable without explicit re‑validation.

Positional isomer mismatch

2‑ or 4‑nitro isomers exhibit different electronic and steric profiles, which may shift SAR and docking outcomes.

Regioisomer variability

Carboxylate regioisomers alter hydrogen‑bonding capacity, potentially undermining assay reproducibility without re‑validation.

Uncertified analogs

Analogs without documented purity introduce hidden lot‑to‑lot variability in biological readouts.

Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate: Differentiation Evidence


Certified Purity vs. Uncertified Analogs

AK Scientific supplies methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate with a documented minimum purity of 95 % . While the 4‑nitrobenzamido positional isomer (CAS 183495‑96‑7) is occasionally listed at 95 % purity by non‑audited aggregators, its specification is not independently certified by a major vendor, and the 2‑nitrobenzamido isomer is not commercially available at all from a verifiable source . This compliance gap means procurement of the 3‑nitro isomer from AK Scientific provides the only baseline‑verified purity for head‑to‑head comparative studies.

Certified Purity
Specification review
Target compound ≥95% certified purity; 4‑nitro isomer lacks equivalent documentation; 2‑nitro isomer not commercially available from validated source.
Supports reproducible comparative studies and procurement audits.
Vendor specification; store cool, dry.
Purity Specification Quality Assurance Reproducibility

Lipophilicity Profile for Cell-Based Assays

The target compound exhibits a computed XLogP3 of 3.0 [1]. This value falls within the optimal range (1–3) for cell permeability while avoiding the excessive lipophilicity (XLogP > 5) that often leads to aggregation, non‑specific binding, and poor aqueous solubility [2]. The 3‑nitrobenzamido‑thiophene‑2‑carboxamide analog (predicted XLogP ≈ 1.5) would be substantially more polar, and the 5‑phenyl derivative (CAS 477326‑24‑2, predicted XLogP ≈ 4.5) would be significantly more lipophilic. Therefore, the target compound resides in a physicochemical “sweet spot” that reduces the need for formulation work‑arounds in cellular assays.

Lipophilicity (XLogP3)
Class-level inference
3.0
Balanced profile reduces formulation burden in cell-based assays.
Computed value; ~1.5 log units less polar than carboxamide analog, ~1.5 log units less lipophilic than 5‑phenyl analog.
Physicochemical Properties Lipophilicity Drug‑Likeness

Distinct Electrochemical & Antioxidant Profile

In a study of nitrobenzamido‑substituted thiophene‑3‑carboxylates, the position of the nitro group was found to modulate both the cyclic voltammetry (CV) reduction potential and the DPPH radical‑scavenging activity [1]. Compounds bearing a 3‑nitrobenzamido group displayed distinct cathodic peak potentials and superior antioxidant activity relative to their 4‑nitro analogs, attributed to the meta‑directing effect of the nitro group that alters the electron density on the thiophene ring [1]. Although the published compounds are benzo[b]thiophene derivatives, the electronic influence of the 3‑nitrobenzamido moiety is transferable to the thiophene‑2‑carboxylate scaffold, providing a class‑based rationale for selecting the 3‑nitro isomer when electrochemical monitoring or antioxidant screening is planned.

Electrochemical & Antioxidant Profile
Class-level inference
3‑nitro substitution yields more pronounced electrochemical reduction and higher radical‑scavenging potency than 4‑nitro substitution.
May support antioxidant screening with improved signal‑to‑noise ratio.
Inferred from thiophene‑3‑carboxylate analogs; DPPH IC₅₀ 50–150 µM range.
Cyclic Voltammetry Antioxidant Activity Electron Deficiency

Synthetic Tractability from Amino-Thiophene Precursor

Methyl 3‑aminothiophene‑2‑carboxylate (CAS 22288‑78‑4) is a stock‑listed building block available from multiple global vendors (e.g., Sigma‑Aldrich, Thermo Fisher) at purities ≥ 98 % . Acylation with commercially available 3‑nitrobenzoyl chloride yields the target compound in a single, high‑yielding step [1]. This contrasts with the 2‑nitrobenzamido isomer, whose synthesis requires less accessible 2‑nitrobenzoyl intermediates and is plagued by steric hindrance, and with the 5‑phenyl analog, which demands a multi‑step sequence including a Suzuki coupling [1]. The short, reliable synthetic route translates into lower cost‑per‑gram, faster delivery timelines, and easier scale‑up for procurement.

Synthetic Tractability
Class-level inference
1 step from methyl 3‑aminothiophene‑2‑carboxylate; comparators require ≥2–4 steps.
Fewer steps may reduce procurement cost and impurity carry‑over.
Based on typical lab‑scale synthesis; precursor available at ≥98% purity.
Synthetic Accessibility Building Block Supply Chain

Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate: Application Scenarios


Electrochemical Probe & Antioxidant Screening

The 3‑nitrobenzamido group’s distinctive reduction behaviour, inferred from CV studies on close analogs [1], makes this compound a promising candidate for developing electrochemical probes where a well‑defined, quasi‑reversible cathodic signal is required. Its moderate DPPH scavenging activity, also observed in related series [1], supports its use as a calibration standard or comparator in antioxidant screening cascades.

Medicinal Chemistry Scaffold for Kinase Libraries

With a balanced predicted logP of 3.0 [2] and a single hydrogen‑bond donor, the compound adheres to key drug‑likeness guidelines [3]. The methyl ester can be hydrolysed to the carboxylic acid for amide coupling, while the nitro group is a latent amino source, enabling rapid diversification into focused kinase inhibitor libraries. Molecular docking studies of analogous nitrobenzamido‑thiophenes against human EGFR kinase [1] provide a rational starting point for target‑based design.

Reference Standard for Analytical Method Development

The certified purity of ≥ 95 % with full batch documentation positions this compound as a calibrant for HPLC, LC‑MS, or NMR method validation. Its distinct UV‑Vis absorption features (arising from the extended π‑system of the 3‑nitrobenzamido group) facilitate its detection at low concentrations, ensuring reliable quantification in pharmacokinetic or impurity profiling studies.

Agrochemical Intermediate with Diversifiable Core

Thiophene‑2‑carboxylate esters are privileged intermediates in agrochemical discovery . The presence of both an electrophilic ester and a reducible nitro group allows orthogonal functionalization, enabling the construction of thieno[2,3‑d]pyrimidine or thieno[3,2‑b]pyridine frameworks that frequently appear in herbicidal and fungicidal leads.

Application
Selection Property
Validation Focus
Electrochemical probe studies
Nitro-group redox signature
CV reduction potential reproducibility
Kinase inhibitor library design
Balanced lipophilicity
Target engagement and docking consistency
HPLC/LC‑MS method calibration
Certified purity with batch documentation
UV‑Vis detection linearity and retention time stability
Agrochemical lead diversification
Orthogonal ester and nitro reactivity
Synthetic route scalability and purity
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